![molecular formula C22H15Br B13656566 2-(3'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene](/img/structure/B13656566.png)
2-(3'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene is an organic compound that features a naphthalene moiety substituted with a 3’-bromo-[1,1’-biphenyl]-4-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene typically involves the bromination of naphthalene followed by coupling with a biphenyl derivative. One common method involves the use of triphenylphosphine and bromine in acetonitrile to brominate naphthalene . The brominated naphthalene is then coupled with a biphenyl derivative under suitable conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or column chromatography to obtain the pure product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the aromatic rings.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Cuprous Cyanide: Used for substitution reactions involving the replacement of the bromine atom.
Hydrogen Peroxide: Used for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Hydroxylated or carbonylated derivatives.
Reduction Products: De-brominated or partially reduced aromatic compounds.
Aplicaciones Científicas De Investigación
2-(3’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity . The aromatic rings can engage in π-π interactions with other aromatic systems, further modulating its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-(3’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene is unique due to its combined structural features of both naphthalene and biphenyl moieties. This dual aromatic system provides distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C22H15Br |
|---|---|
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
2-[4-(3-bromophenyl)phenyl]naphthalene |
InChI |
InChI=1S/C22H15Br/c23-22-7-3-6-20(15-22)17-8-10-18(11-9-17)21-13-12-16-4-1-2-5-19(16)14-21/h1-15H |
Clave InChI |
LVDZECJOWYVQMX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C4=CC(=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


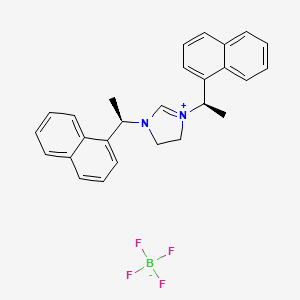

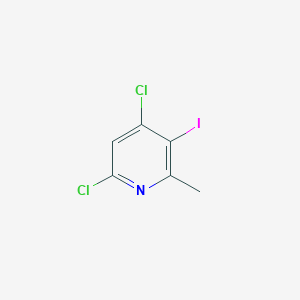
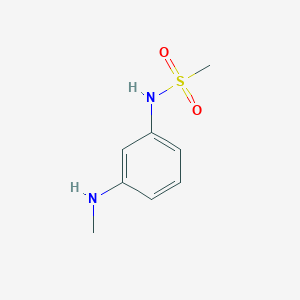
![(NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B13656516.png)
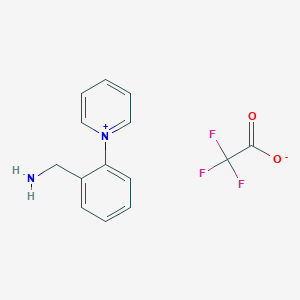
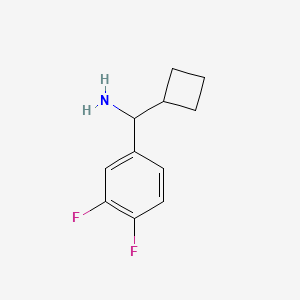
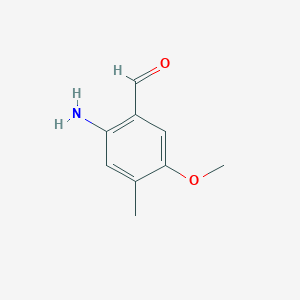
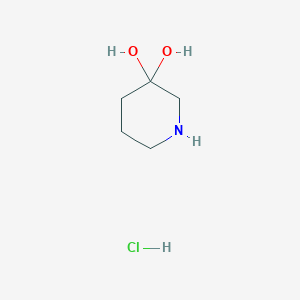
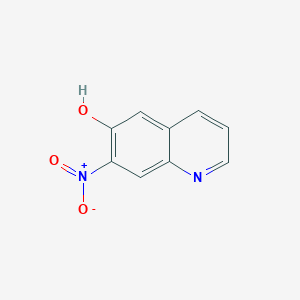
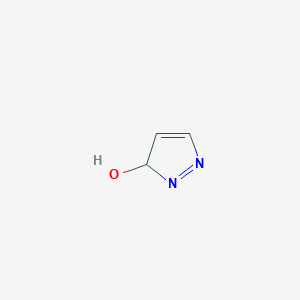
![[6-[3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B13656547.png)
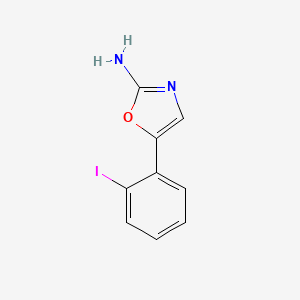
![5-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13656562.png)
